Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate
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Overview
Description
Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O3. It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 4-oxo-3-methylcyclohexane-1-carboxylate or 4-carboxy-3-methylcyclohexane-1-carboxylate.
Reduction: Formation of 4-hydroxy-3-methylcyclohexane-1-methanol.
Substitution: Formation of 4-chloro-3-methylcyclohexane-1-carboxylate.
Scientific Research Applications
Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylcyclohexane-1-carboxylate
- Methyl 4-hydroxycyclohexane-1-carboxylate
- Methyl 3-methylcyclohexane-1-carboxylate
Uniqueness
Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-8,10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPTOOTDRBQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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